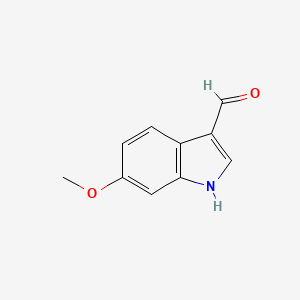

6-Methoxy-1H-indole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-8-2-3-9-7(6-12)5-11-10(9)4-8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEFJNIWWXTBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358639 | |

| Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70555-46-3 | |

| Record name | 6-Methoxy-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-1H-indole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 6-Methoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-1H-indole-3-carbaldehyde, a substituted indole derivative, is a pivotal building block in synthetic organic chemistry and medicinal chemistry. Its indole core, functionalized with a methoxy group at the 6-position and an aldehyde at the 3-position, offers a versatile scaffold for the synthesis of a wide array of biologically active molecules. The electron-donating nature of the methoxy group influences the reactivity of the indole ring, making it a subject of interest in the development of novel therapeutic agents. This guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its role in drug discovery and development. The Chemical Abstracts Service (CAS) number for this compound is 70555-46-3 [1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 70555-46-3 | PubChem |

| Molecular Formula | C₁₀H₉NO₂ | PubChem |

| Molecular Weight | 175.18 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Appearance | Pale-yellow to yellow-brown solid | Sigma-Aldrich |

| Melting Point | 193°C to 199°C | Thermo Fisher Scientific[2] |

| InChI Key | JTEFJNIWWXTBMP-UHFFFAOYSA-N | PubChem |

| SMILES | COC1=CC2=C(C=C1)C(=CN2)C=O | PubChem |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction involves the formylation of an electron-rich aromatic compound, in this case, 6-methoxyindole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[2][3].

The causality behind this choice of reaction lies in the high reactivity of the C3 position of the indole ring towards electrophilic substitution, which is further enhanced by the electron-donating methoxy group at the C6 position. The Vilsmeier reagent acts as a mild electrophile, allowing for regioselective formylation at the desired position with high yields.

Experimental Protocol: Vilsmeier-Haack Formylation of 6-Methoxyindole

This protocol is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques such as TLC, melting point determination, and spectroscopic analysis.

Materials:

-

6-Methoxyindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard workup and purification apparatus

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) in an ice bath. To this, add phosphorus oxychloride (POCl₃) dropwise with stirring. The reaction is exothermic and should be controlled to maintain a low temperature. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the chloromethyleneiminium salt (Vilsmeier reagent).

-

Formylation Reaction: Dissolve 6-methoxyindole in anhydrous dichloromethane (DCM) in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt. Stir vigorously until the evolution of gas ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum typically shows characteristic signals for the aldehyde proton (around 9.9-10.1 ppm), the indole NH proton (a broad singlet around 8.5-9.0 ppm), aromatic protons on the indole ring, and a singlet for the methoxy group protons (around 3.8-3.9 ppm)[4].

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde group (around 185 ppm), along with signals for the aromatic carbons of the indole ring and the methoxy carbon (around 55-56 ppm).

Applications in Research and Drug Discovery

This compound is a valuable precursor in the synthesis of a plethora of biologically active compounds. The aldehyde functionality serves as a handle for various chemical transformations, including but not limited to:

-

Reductive amination: To introduce diverse amine side chains.

-

Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.

-

Condensation reactions: With active methylene compounds to form chalcone-like structures.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the alcohol.

These transformations have led to the development of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties[5][6][7][8]. The methoxy group at the 6-position can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Potential Derivatization Pathways for Drug Discovery

Caption: Derivatization pathways from the core scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. It may also be harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. When handling the solid, a dust mask or respirator should be used to avoid inhalation[9].

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[10].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents[11].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 1. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. soc.chim.it [soc.chim.it]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.ca [fishersci.ca]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 6-Methoxy-1H-indole-3-carbaldehyde

Authored by: A Senior Application Scientist

Introduction

6-Methoxy-1H-indole-3-carbaldehyde is a substituted indole derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The presence of a methoxy group at the 6-position and a carbaldehyde (formyl) group at the 3-position of the indole ring imparts specific electronic and steric properties that influence its reactivity and physical characteristics. A thorough understanding of these physical properties is paramount for its effective utilization in research and development, enabling researchers to predict its behavior in different solvent systems, design appropriate reaction conditions, and ensure safe handling. This guide provides a comprehensive overview of the key physical properties of this compound, supported by experimental data and established scientific principles.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are fundamental to its handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| CAS Number | 70555-46-3 | [1][2] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | 185 °C | [3] |

| Boiling Point (Predicted) | 375.2 ± 22.0 °C | [3] |

| Density (Predicted) | 1.273 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.73 ± 0.30 | [3] |

The relatively high melting point of 185 °C is indicative of a stable crystalline lattice structure, likely influenced by intermolecular hydrogen bonding involving the N-H group of the indole ring and the carbonyl oxygen of the aldehyde, as well as dipole-dipole interactions.[3] The predicted high boiling point suggests that the compound has low volatility under standard conditions.[3]

Solubility Profile

-

Polar Aprotic Solvents: Based on the solubility of the parent compound, indole-3-carboxaldehyde, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4] The polar nature of the aldehyde and the N-H group facilitates interaction with these solvents.

-

Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is also anticipated, although potentially to a lesser extent than in DMSO or DMF.

-

Nonpolar Solvents: Due to the presence of the polar functional groups, its solubility in nonpolar solvents like hexane and toluene is expected to be limited.

-

Aqueous Solubility: The compound is predicted to have low solubility in water.[5] The presence of the methoxy and aldehyde groups can participate in hydrogen bonding with water, but the overall hydrophobic nature of the bicyclic indole ring system limits its aqueous solubility. For biological applications requiring aqueous solutions, the use of a co-solvent like DMSO is often necessary.[4]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While a fully assigned and interpreted high-resolution spectrum for this compound is not available in the provided search results, typical chemical shifts for the indole ring system and the functional groups can be predicted. The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the aldehyde proton, the methoxy protons, and the N-H proton. Similarly, the ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, the methoxy carbon, and the carbons of the indole ring.[6][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:

-

N-H Stretching: A peak in the region of 3400-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond of the indole ring.[8]

-

C-H Stretching (Aromatic): Peaks typically appearing above 3000 cm⁻¹ for the C-H bonds of the aromatic ring.[8]

-

C-H Stretching (Aliphatic): Signals for the C-H bonds of the methoxy group, usually found in the 2950-2850 cm⁻¹ region.[9]

-

C=O Stretching (Aldehyde): A strong absorption band in the range of 1700-1660 cm⁻¹ due to the carbonyl group of the aldehyde.[9]

-

C=C Stretching (Aromatic): Multiple peaks in the 1600-1450 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the indole ring.[8]

-

C-O Stretching (Methoxy): An absorption band in the 1250-1000 cm⁻¹ range, characteristic of the C-O bond in the methoxy group.[9]

Safety and Handling

This compound is classified as an irritant.[3] Appropriate safety precautions should be taken when handling this compound.

-

Hazard Codes: Xi (Irritant), Xn (Harmful).[3]

-

Risk Statements: R22 (Harmful if swallowed), R36 (Irritating to eyes).[3]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice).[3]

It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound is a key physical property that provides information about its purity. A pure compound typically melts over a narrow temperature range. The following protocol describes a standard method for determining the melting point of this compound using a capillary tube.[10][11]

Materials:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, if the sample is not a fine powder)

Procedure:

-

Sample Preparation: If the sample is not already a fine powder, gently grind a small amount in a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.[10]

-

Placing the Capillary in the Apparatus: Insert the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating: Set the apparatus to heat at a moderate rate initially. As the temperature approaches the expected melting point (around 185 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure an accurate reading.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).[12]

-

Reporting: Report the melting point as a range of these two temperatures.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution and more accurate melting point determination.

-

Small Sample Size: A small, well-packed sample minimizes the temperature gradient across the sample, leading to a sharper and more reproducible melting range.

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the sample and the thermometer to equilibrate, preventing an overestimation of the melting point.

Qualitative Solubility Testing

This protocol provides a general framework for assessing the solubility of this compound in various solvents.[13][14]

Materials:

-

This compound

-

Test tubes

-

Spatula

-

A selection of solvents (e.g., water, ethanol, DMSO, hexane)

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation: Place approximately 10-20 mg of the compound into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the chosen solvent to the test tube.

-

Mixing: Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for more efficient mixing.

-

Observation: Observe the mixture. If the solid completely disappears, the compound is considered soluble. If a significant amount of solid remains, it is considered insoluble. If some solid dissolves but not all, it is sparingly soluble.

-

Repeat: Repeat the process for each solvent to be tested.

Self-Validating System:

The trustworthiness of these protocols is ensured by their reliance on direct observation of physical changes. The melting point is a distinct physical constant for a pure compound, and any deviation or broadening of the melting range indicates the presence of impurities.[15] Similarly, solubility is a directly observable property. For validation, these experiments should be repeated to ensure reproducibility of the results.

References

- 1. scbt.com [scbt.com]

- 2. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 70555-46-3 [amp.chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. athabascau.ca [athabascau.ca]

6-Methoxy-1H-indole-3-carbaldehyde spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1H-indole-3-carbaldehyde

Introduction

This compound is a key heterocyclic compound featuring a methoxy-substituted indole core with an aldehyde group at the C3 position. Indole and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmacologically active molecules.[1] The specific substitution pattern of this compound makes it a valuable intermediate for synthesizing more complex molecular architectures.

Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a comprehensive "fingerprint" of a molecule. This guide, prepared from the perspective of a Senior Application Scientist, offers a detailed analysis of the spectroscopic data for this compound, explaining not just the data itself, but the scientific rationale behind the spectral features and the experimental choices made during data acquisition.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting any spectroscopic data lies in a thorough understanding of the molecule's structure. The key features of this compound that dictate its spectroscopic signature are:

-

The Indole Ring System: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. This system has distinct aromatic protons and carbons.

-

The Aldehyde Group (-CHO) at C3: This introduces a highly deshielded proton and a characteristic carbonyl carbon, along with a strong C=O stretching vibration in the IR spectrum.

-

The Methoxy Group (-OCH₃) at C6: This electron-donating group influences the chemical shifts of the nearby aromatic protons and carbons. It also provides a sharp singlet in the ¹H NMR spectrum and a distinct C-O stretch in the IR.

-

The Pyrrole N-H Proton: A labile proton whose chemical shift is highly dependent on solvent and concentration.

Below is the structure with atom numbering used for NMR assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Data Summary

The following data is typically observed for this compound in a deuterated solvent like DMSO-d₆. The choice of DMSO-d₆ is strategic; its high polarity effectively solubilizes the compound, and its ability to form hydrogen bonds with the N-H proton prevents rapid exchange, allowing the N-H signal to be observed as a distinct, often broad, singlet.[2][3]

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality and Field Insights |

| ~12.1 | br s | NH -1 | Highly deshielded due to its acidic nature and location within the aromatic system. Its broadness is typical and solvent-dependent. |

| ~9.9 | s | H -C=O | The aldehyde proton is significantly deshielded by the strong electron-withdrawing effect of the adjacent oxygen atom. |

| ~8.2 | s | H -2 | Positioned on the electron-deficient pyrrole ring and adjacent to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~7.9 | d | H -4 | Deshielded by the ring current and adjacent to the fused pyrrole ring. Appears as a doublet due to coupling with H-5. |

| ~7.1 | d | H -7 | Located ortho to the methoxy group, but its chemical shift is influenced by the overall aromatic system. |

| ~6.9 | dd | H -5 | Experiences ortho coupling to H-4 and meta coupling to H-7. The electron-donating methoxy group at C6 shields this proton, shifting it upfield relative to H-4. |

| ~3.8 | s | -OCH₃ | A characteristic sharp singlet for the three equivalent protons of the methoxy group, in a typical region for aryl methyl ethers. |

Interpretation in Depth

-

The Aldehyde and N-H Protons (>9 ppm): The signals for the aldehyde proton (~9.9 ppm) and the N-H proton (~12.1 ppm) are the most downfield, placing them in a region with few other signals. Their singlet nature (or broad singlet for N-H) makes them easily identifiable.

-

The Pyrrole Proton (H-2): The singlet at ~8.2 ppm is characteristic of the H-2 proton in 3-substituted indoles.[4] Its proximity to both the nitrogen heteroatom and the C3-aldehyde substituent results in significant deshielding.

-

The Benzene Ring Protons (H-4, H-5, H-7): The substitution pattern on the benzene portion of the indole gives rise to a predictable splitting pattern. H-4 (~7.9 ppm) is ortho to the ring fusion and shows a clean doublet from coupling to H-5. H-5 (~6.9 ppm) is the most complex, appearing as a doublet of doublets due to coupling with both H-4 (ortho, J ≈ 8.5 Hz) and H-7 (meta, J ≈ 2.0 Hz). The upfield shift of H-5 is a direct consequence of the electron-donating resonance effect of the C6-methoxy group. H-7 (~7.1 ppm) is a doublet due to meta coupling with H-5.

¹³C NMR Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the electronic environment of each carbon atom in the molecule.

Data Summary

| Chemical Shift (δ) ppm | Assignment | Causality and Field Insights |

| ~185.0 | C =O | The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, as is characteristic. |

| ~158.0 | C -6 | This aromatic carbon is directly attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift. |

| ~139.0 | C -7a | A quaternary carbon at the ring junction, its chemical shift is typical for such carbons in fused aromatic systems. |

| ~137.0 | C -2 | Positioned adjacent to the nitrogen and the aldehyde-bearing C3, this carbon is deshielded. |

| ~124.0 | C -3a | The second quaternary carbon at the ring junction. |

| ~122.0 | C -4 | Aromatic CH carbon. |

| ~118.0 | C -3 | This carbon is shifted upfield relative to other aromatic carbons due to the influence of the nitrogen atom, despite being attached to the aldehyde. |

| ~113.0 | C -5 | Shielded by the electron-donating effect of the adjacent methoxy group. |

| ~95.0 | C -7 | Strongly shielded due to being ortho to the powerful electron-donating methoxy group. |

| ~55.5 | -OC H₃ | The carbon of the methoxy group appears in the typical aliphatic region for an sp³ carbon attached to an oxygen. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Data Summary

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Causality and Field Insights |

| ~3200-3300 | N-H | Stretch | A moderately broad peak, characteristic of the N-H bond in the indole ring. |

| ~1650-1670 | C=O | Stretch | A very strong, sharp absorption due to the stretching of the conjugated aldehyde carbonyl group. Conjugation with the indole ring lowers the frequency from a typical saturated aldehyde (~1725 cm⁻¹). |

| ~1580-1620 | C=C | Stretch | Aromatic ring stretching vibrations. |

| ~1200-1250 | C-O | Asymmetric Stretch | Strong absorption from the aryl-alkyl ether linkage of the methoxy group. |

| ~1020-1075 | C-O | Symmetric Stretch | A second characteristic stretch for the methoxy group's C-O bond. |

Interpretation in Depth

The IR spectrum provides a clear, self-validating confirmation of the key functional groups. The presence of a sharp, intense peak around 1660 cm⁻¹ is definitive evidence for the aldehyde C=O group.[5] This, combined with the N-H stretch above 3200 cm⁻¹ and the strong C-O ether stretches, provides a rapid and trustworthy confirmation of the molecule's core structure.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into its structure.

Data Summary (Electron Ionization - EI)

| m/z | Assignment | Causality and Field Insights |

| 175 | [M]⁺ | The molecular ion peak, corresponding to the exact molecular weight of the compound (C₁₀H₉NO₂).[8] |

| 174 | [M-H]⁺ | A common and often intense fragment in indole aldehydes, resulting from the loss of the aldehydic proton. |

| 146 | [M-CHO]⁺ | Loss of the entire formyl radical (•CHO) from the molecular ion. |

| 132 | [M-CH₃-CO]⁺ | A plausible fragmentation pathway involving the loss of a methyl radical followed by carbon monoxide. |

Interpretation in Depth

The primary role of MS in this context is to confirm the molecular weight. A high-resolution mass spectrometry (HRMS) experiment would yield an exact mass (e.g., 175.0633) that can confirm the elemental formula (C₁₀H₉NO₂) with very high confidence.[8] The fragmentation pattern serves as secondary confirmation. The facile loss of the aldehyde proton ([M-H]⁺) and the formyl group ([M-CHO]⁺) are diagnostic fragmentation pathways for 3-formylindoles, providing a logical and self-validating system for structural confirmation.[9]

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent on rigorous experimental methodology. The protocols described here represent a self-validating system for the characterization of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) using a pipette. It is critical to use a high-purity solvent to avoid impurity signals.[3]

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

Data Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). Subsequently, acquire a proton-decoupled ¹³C spectrum, which typically requires a larger number of scans for adequate signal-to-noise.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).[3]

-

2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal. This is crucial as it is subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible intensity.

-

Data Acquisition: Scan the sample over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

-

3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Load the solution into a syringe and infuse it into the electrospray ionization (ESI) source of the mass spectrometer at a low, constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. For High-Resolution Mass Spectrometry (HRMS), a TOF (Time-of-Flight) or Orbitrap analyzer is used to achieve the necessary mass accuracy.[10]

-

Data Analysis: Identify the molecular ion ([M+H]⁺ for ESI) and compare its m/z value to the theoretical mass. Analyze fragment ions if MS/MS experiments are performed.

-

Caption: Experimental workflow for the spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic data for this compound provides a unique and definitive fingerprint for its chemical structure. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C=O, C-O), and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques form a robust, self-validating analytical suite essential for researchers, scientists, and drug development professionals to confirm the identity, purity, and structure of this important synthetic intermediate.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0029737) [hmdb.ca]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. youtube.com [youtube.com]

- 5. Indole-3-carboxaldehyde, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. rsc.org [rsc.org]

- 7. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 8. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H NMR Analysis of 6-Methoxy-1H-indole-3-carbaldehyde

Introduction

6-Methoxy-1H-indole-3-carbaldehyde is a key heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and biologically active molecules. Its structure, featuring an indole nucleus substituted with an electron-donating methoxy group and an electron-withdrawing carbaldehyde group, gives rise to a unique electronic profile that is critical to its reactivity and function. Accurate structural confirmation and purity assessment are paramount in its application, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, chemists, and drug development professionals, offering a detailed walkthrough from sample preparation to in-depth spectral interpretation. The causality behind chemical shifts, the logic of spin-spin coupling patterns, and the quantitative information from signal integration will be explored, grounded in the fundamental principles of NMR spectroscopy.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify the unique proton environments within the molecule. This compound (C₁₀H₉NO₂) has seven distinct sets of protons, as illustrated below.

Caption: Molecular structure of this compound with unique proton environments labeled.

The seven key proton signals to be identified are:

-

NH-1: The indole nitrogen proton.

-

H-2: The proton on the C2 carbon of the pyrrole ring.

-

H-4, H-5, H-7: The three aromatic protons on the benzene ring.

-

CHO: The aldehyde proton.

-

OCH₃: The three equivalent protons of the methoxy group.

Core Principles of ¹H NMR Interpretation

The interpretation of the spectrum relies on three pillars of information for each signal:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups (like -CHO) "deshield" protons, moving their signal downfield (to a higher ppm value). Conversely, electron-donating groups (like -OCH₃) "shield" protons, moving their signal upfield (to a lower ppm value).[1]

-

Signal Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

-

Spin-Spin Coupling (Multiplicity): Protons on adjacent carbons can influence each other's magnetic field, causing signals to split into multiple lines (e.g., a doublet, triplet, etc.). The pattern of splitting, or multiplicity, reveals the number of neighboring protons. This is governed by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons. The distance between these split lines is the coupling constant (J), measured in Hertz (Hz).

Experimental Protocol: Sample Preparation and Data Acquisition

Achieving a high-resolution spectrum begins with meticulous sample preparation. The following protocol outlines the standard procedure for analyzing a solid sample like this compound.

Workflow: From Solid Sample to Acquired Spectrum

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh approximately 5-25 mg of this compound into a clean, dry vial.[2]

-

Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.[3]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate until the solid is completely dissolved, forming a homogenous solution.[2]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution directly into a clean NMR tube. This is effectively done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[4]

-

Transfer and Capping: Ensure the final volume in the NMR tube is sufficient, typically a height of 4-5 cm.[2][5] Cap the tube securely.

-

Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Instrument Calibration: The spectrometer must be "locked" onto the deuterium frequency of the solvent. The magnetic field homogeneity is then optimized through a process called "shimming" to ensure sharp, well-resolved signals.

-

Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve an excellent signal-to-noise ratio.

¹H NMR Spectrum: Analysis and Interpretation

The following sections detail the analysis of the ¹H NMR spectrum of this compound in two common solvents, CDCl₃ and DMSO-d₆.

Analysis in Deuterated Chloroform (CDCl₃)

Based on data from closely related structures and spectral information for the deuterated analog, the spectrum in CDCl₃ is interpreted as follows.[6]

| Proton Assignment | Integration | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| NH-1 | 1H | br s | ~8.40 | - |

| CHO | 1H | s | ~9.95 | - |

| H-4 | 1H | d | ~8.22 | J = 8.8 Hz |

| H-2 | 1H | s | ~8.15 | - |

| H-5 | 1H | dd | ~6.93 | J = 8.8, 2.3 Hz |

| H-7 | 1H | d | ~7.09 | J = 2.3 Hz |

| OCH₃ | 3H | s | ~3.88 | - |

Detailed Interpretation (CDCl₃):

-

δ 9.95 (s, 1H, CHO): This signal, a sharp singlet appearing far downfield, is characteristic of an aldehyde proton. Its deshielding is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy. It is a singlet as it has no adjacent protons.

-

δ ~8.40 (br s, 1H, NH-1): The indole N-H proton typically appears as a broad singlet due to quadrupole broadening from the adjacent ¹⁴N atom and potential chemical exchange. Its downfield shift is characteristic of protons attached to nitrogen in an aromatic system.

-

δ ~8.22 (d, 1H, H-4): This proton is significantly deshielded due to the anisotropic effect of the fused pyrrole ring and the electron-withdrawing effect of the aldehyde group. It appears as a doublet because it is coupled only to H-5 (ortho-coupling) with a typical coupling constant of J ≈ 8.8 Hz.

-

δ ~8.15 (s, 1H, H-2): The proton at the C2 position is adjacent to both the indole nitrogen and the C3 carbon bearing the aldehyde. It is strongly deshielded and appears as a sharp singlet because it has no neighboring protons to couple with.

-

δ ~7.09 (d, 1H, H-7): This proton is located ortho to the indole nitrogen but para to the electron-donating methoxy group, resulting in a relatively shielded (upfield) position. It appears as a doublet with a small coupling constant (J ≈ 2.3 Hz) due to meta-coupling with H-5.

-

δ ~6.93 (dd, 1H, H-5): This proton is ortho to the electron-donating methoxy group, making it the most shielded of the benzene ring protons. Its signal is split into a doublet of doublets because it is coupled to both H-4 (a large ortho-coupling, J ≈ 8.8 Hz) and H-7 (a small meta-coupling, J ≈ 2.3 Hz).

-

δ ~3.88 (s, 3H, OCH₃): This sharp singlet with an integration of 3H is characteristic of a methoxy group. The three protons are chemically equivalent and have no adjacent protons, hence they appear as a singlet.

Predicted Analysis in DMSO-d₆

When DMSO-d₆ is used as the solvent, significant changes in the chemical shifts, particularly for the N-H proton, are expected due to the solvent's high polarity and hydrogen-bonding capability.[1] The predicted spectrum, based on data from similar 6-substituted indole-3-carbaldehydes, is as follows.[7]

| Proton Assignment | Integration | Multiplicity | Predicted Shift (δ, ppm) | Coupling Constant (J, Hz) |

| NH-1 | 1H | br s | ~12.10 | - |

| CHO | 1H | s | ~9.92 | - |

| H-2 | 1H | s | ~8.25 | - |

| H-4 | 1H | d | ~8.05 | J ≈ 8.8 Hz |

| H-7 | 1H | d | ~7.25 | J ≈ 2.2 Hz |

| H-5 | 1H | dd | ~6.90 | J ≈ 8.8, 2.2 Hz |

| OCH₃ | 3H | s | ~3.85 | - |

Key Differences in DMSO-d₆:

-

NH-1 Proton (δ ~12.10): The most dramatic change is the significant downfield shift of the N-H proton. In DMSO-d₆, this proton forms a strong hydrogen bond with the solvent's oxygen atom, leading to profound deshielding. The signal is often still broad but clearly visible and is a hallmark of indole N-H protons in this solvent.

-

Aromatic Protons: The aromatic protons (H-2, H-4, H-5, H-7) are also expected to shift slightly, generally downfield, due to solvent effects, but their multiplicity and coupling constants will remain largely unchanged.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that allows for its unambiguous identification. The characteristic downfield singlets for the aldehyde and H-2 protons, the unique splitting patterns of the three aromatic protons (H-4, H-5, and H-7) dictated by their ortho and meta coupling relationships, and the upfield singlet of the methoxy group are all consistent with the proposed structure. Furthermore, the significant solvent-dependent shift of the indole N-H proton provides additional confirmation. This comprehensive analysis serves as a reliable reference for scientists and researchers working with this important heterocyclic intermediate, ensuring structural integrity in their synthetic and developmental endeavors.

References

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Mastering the Solid State: A Technical Guide to the Crystal Structure Determination of 6-Methoxy-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Drug Discovery

In the landscape of modern drug development, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The precise arrangement of atoms in the solid state governs critical physicochemical properties, including solubility, stability, dissolution rate, and bioavailability—collectively known as the 'developability' of an active pharmaceutical ingredient (API). 6-Methoxy-1H-indole-3-carbaldehyde is a prominent scaffold in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anti-cancer and anti-inflammatory properties.[1] Determining its single-crystal structure provides the definitive, unambiguous blueprint of its molecular conformation, electronic distribution, and intermolecular interactions. This guide offers an in-depth, experience-driven walkthrough of the process, from material synthesis to final structural analysis, establishing a self-validating protocol for obtaining and interpreting the crystal structure of this important indole derivative.

Part 1: From Powder to Perfect Crystal - The Crystallization Workflow

The journey to a crystal structure begins with the most crucial and often most challenging step: growing a single crystal of sufficient quality. A successful X-ray diffraction experiment is entirely contingent on obtaining a well-ordered, single-domain crystal, typically between 0.1 and 0.3 mm in each dimension. The protocol below outlines a systematic approach to the crystallization of this compound.

Synthesis and Purity Confirmation

High purity of the starting material is a non-negotiable prerequisite for successful crystallization. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting or disordered crystals.

Synthesis Protocol: this compound can be reliably synthesized via the Vilsmeier-Haack reaction from 6-methoxyindole. This involves formylation using a reagent prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Step 1: Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF.

-

Step 2: Add 6-methoxyindole to the reagent at 0°C.

-

Step 3: Allow the reaction to proceed at room temperature, followed by heating to ensure completion.

-

Step 4: Quench the reaction with ice water and neutralize with a base (e.g., NaOH or Na₂CO₃ solution) to precipitate the crude product.

-

Step 5: Purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate to achieve >98% purity.

Purity Validation: Purity must be confirmed analytically.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with chemical shifts and coupling constants matching the expected structure.[2]

-

Mass Spectrometry: Confirms the molecular weight of the compound (175.18 g/mol ).[1][3]

-

HPLC: A single, sharp peak indicates high purity.

The Art of Crystallization: A Multi-Method Approach

Indole derivatives often exhibit good crystallinity, but the choice of solvent and technique is paramount. The goal is to create a supersaturated solution from which the compound slowly precipitates, allowing for the ordered growth of a single crystal lattice. Studies on indole analogues have shown that solvent polarity can significantly influence crystal habit.[4]

Recommended Crystallization Methods:

-

Slow Evaporation (SE):

-

Rationale: This simple and effective method gradually increases the concentration of the solute as the solvent evaporates.

-

Protocol:

-

Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like methanol/water) to near-saturation in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.

-

-

-

Solvent/Anti-Solvent Vapor Diffusion (VD):

-

Rationale: This technique offers finer control over the rate of crystallization. The slow diffusion of an "anti-solvent" (in which the compound is insoluble) into a solution of the compound reduces its solubility, inducing crystallization.

-

Protocol:

-

Dissolve the compound in a small volume of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.

-

Place this vial inside a larger, sealed jar containing a reservoir of a "poor" or "anti-solvent" (e.g., diethyl ether or hexane).

-

The anti-solvent vapor will slowly diffuse into the inner vial, causing crystals to form over time.

-

-

-

Cooling Crystallization:

-

Rationale: This method is effective for compounds whose solubility is highly dependent on temperature.

-

Protocol:

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol or isopropanol) at an elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) or freezer (-20°C) to promote crystal growth.

-

-

Part 2: Illuminating the Atomic Blueprint - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it can be analyzed using single-crystal X-ray diffraction (SC-XRD), a powerful non-destructive technique that provides precise information about the three-dimensional arrangement of atoms.[5]

The SC-XRD Experimental Workflow

The process follows a logical and highly automated sequence, visualized in the diagram below.

Caption: The workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable crystal is identified under a polarized light microscope. It should be clear, have well-defined faces, and be free of cracks or defects. The selected crystal is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of oil or epoxy and placed on a goniometer head.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion of the atoms. An intense beam of monochromatic X-rays (often from a Molybdenum or Copper source) is directed at the crystal.[5] As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Reduction and Structure Solution: The collected images are processed to integrate the intensities of the thousands of diffraction spots. This dataset is then used to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. In this iterative process, atomic positions, and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Essential Software for Crystallographic Analysis

A suite of specialized software is used to control the diffractometer and analyze the data. Modern packages often integrate these steps into a streamlined interface.

-

Data Collection: APEX (Bruker) or CrysAlisPro (Rigaku).

-

Structure Solution & Refinement: The SHELX suite (SHELXT, SHELXL) is the industry standard.[6] Other powerful programs include Olex2 and CRYSTALS.[7]

-

Validation and Visualization: PLATON is used for in-depth geometric analysis and validation, while Mercury provides high-quality visualization of the crystal structure and intermolecular interactions.[8]

Part 3: The Structure Revealed - Analysis of this compound

While a published, peer-reviewed crystal structure for this compound is not available as of this writing, we can present the expected crystallographic parameters and molecular geometry based on the known structure of the parent compound, indole-3-carbaldehyde, and general principles of structural chemistry. This serves as an authoritative template for what researchers should expect to find.

Expected Crystallographic Data

The following table summarizes the anticipated crystallographic data that would be obtained from a successful structure determination. These values are based on the known orthorhombic structure of indole-3-carbaldehyde and are adjusted to account for the volume of the methoxy group.

| Parameter | Expected Value / Type | Rationale / Significance |

| Chemical Formula | C₁₀H₉NO₂ | Defines the atomic composition of the asymmetric unit. |

| Formula Weight | 175.18 g/mol | Molar mass of the compound. |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for planar organic molecules. |

| Space Group | P2₁/c or Pca2₁ | Common centrosymmetric (monoclinic) or non-centrosymmetric (orthorhombic) space groups. |

| a, b, c [Å] | ~14.2, ~6.0, ~8.8 Å | Unit cell dimensions define the size of the repeating lattice. |

| α, β, γ [°] | 90, ~95-105, 90 ° | Unit cell angles (β will vary for monoclinic). |

| Volume [ų] | ~750-800 ų | The volume of the unit cell; expected to be larger than the parent indole. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor (R₁) | < 0.05 | A key measure of the agreement between the model and the data; <5% is considered good. |

| wR₂ (all data) | < 0.12 | A weighted R-factor that includes all diffraction data. |

Analysis of Molecular Structure and Interactions

The power of a crystal structure lies in the detailed analysis of its geometric features and packing.

Caption: Relationship between molecular structure and bulk properties.

Intramolecular Geometry:

-

Planarity: The indole ring system is expected to be nearly planar. The degree of planarity is a key descriptor.

-

Conformation: The orientation of the aldehyde group relative to the indole ring is defined by the C2-C3-C(aldehyde)-O torsion angle. This conformation is critical for its interaction with biological targets.

-

Bond Lengths: The C=O bond of the aldehyde and the C-O bond of the methoxy group will provide insight into the electronic effects of the substituents on the indole core.

Intermolecular Interactions:

-

Hydrogen Bonding: The most significant interaction governing the crystal packing will be the hydrogen bond between the indole N-H donor and the aldehyde C=O oxygen acceptor of a neighboring molecule. This N-H···O interaction typically forms chains or dimers, creating a robust supramolecular architecture. The structure of indole-3-carbaldehyde itself shows molecules linked into chains via this type of bond.

-

π-π Stacking: The planar indole rings are expected to engage in offset π-π stacking interactions, further stabilizing the crystal lattice. The presence of the methoxy group may subtly alter the geometry of this stacking compared to the unsubstituted parent molecule.

-

Weak Interactions: C-H···O and C-H···π interactions will also play a role in consolidating the three-dimensional packing arrangement.

The precise nature of these interactions is fundamental for understanding polymorphism—the ability of a compound to crystallize in different forms with different properties. Identifying the stable polymorph is a critical step in pharmaceutical development.

Conclusion

The determination of the single-crystal X-ray structure of this compound is a systematic, multi-stage process that provides invaluable information for drug development. It begins with meticulous synthesis and purification, followed by a carefully executed crystallization screening to obtain high-quality single crystals. The subsequent X-ray diffraction experiment, structure solution, and refinement yield a precise 3D model of the molecule. Analysis of this model reveals the exact molecular conformation and the network of intermolecular forces, such as strong N-H···O hydrogen bonds and π-π stacking, that dictate the solid-state properties of the material. This structural knowledge is the ultimate authoritative guide for understanding and optimizing the compound for therapeutic applications.

References

- 1. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. scbt.com [scbt.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde | 202807-44-1 [sigmaaldrich.com]

- 7. anaxlab.com [anaxlab.com]

- 8. CID 157980671 | C20H18N2O4 | CID 157980671 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of 6-Methoxy-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1H-indole-3-carbaldehyde

In the landscape of modern medicinal chemistry and drug development, the indole scaffold remains a cornerstone of innovation. Its presence in numerous natural products and pharmaceuticals underscores its privileged role in interacting with biological targets. Among its many derivatives, this compound stands out as a pivotal intermediate. The strategic placement of the electron-donating methoxy group on the benzene ring and the reactive carbaldehyde function at the C3 position makes it a versatile building block for a plethora of complex, biologically active molecules.[1][2] This guide offers an in-depth exploration of its synthesis, grounded in mechanistic understanding and practical application, for researchers and scientists dedicated to advancing therapeutic discovery. This compound serves as a crucial starting material in the synthesis of various agents, including tryptophan dioxygenase inhibitors, T cell kinase inhibitors, and potential anticancer agents.[3][4]

Part 1: The Predominant Synthesis Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most reliable and widely adopted method for the C3-formylation of electron-rich indoles, including 6-methoxyindole.[5][6] Its prevalence is due to high yields, excellent regioselectivity, and relatively mild conditions compared to alternatives. The reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is generated in situ.[7]

1.1: Mechanistic Underpinnings

The reaction proceeds via a two-stage electrophilic aromatic substitution mechanism.

-

Formation of the Vilsmeier Reagent: The process begins with the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[7][8]

-

Electrophilic Attack: The electron-rich C3 position of the 6-methoxyindole nucleus acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The methoxy group at the C6 position enhances the nucleophilicity of the indole ring system, facilitating this attack. This forms a resonance-stabilized cationic intermediate (a sigma complex).

-

Hydrolysis: The resulting iminium ion is stable until aqueous workup. The addition of water and subsequent hydrolysis readily converts the iminium intermediate into the final aldehyde product.[5]

The mechanism is visualized in the diagram below:

Caption: Mechanism of the Vilsmeier-Haack formylation of 6-methoxyindole.

1.2: Prerequisite: Synthesis of 6-Methoxyindole

A robust synthesis of the target aldehyde requires a reliable source of the starting material, 6-methoxyindole. Several established routes exist.

-

Batcho-Leimgruber Indole Synthesis: A powerful method starting from p-cresol. The process involves nitration, methylation to give 4-methoxy-2-nitrotoluene, which is then converted to 6-methoxyindole. This route provides a good overall yield of approximately 43% from p-cresol.[9]

-

From Indoline: An alternative approach involves the synthesis of 5-, 6-, or 7-methoxyindoles starting from indoline. The process includes acetylation, nitration, reduction of the nitro group, diazotization, conversion to a hydroxyl group, methylation, and finally dehydrogenation to yield the desired methoxyindole.[10]

1.3: Field-Proven Experimental Protocol

This protocol is a synthesized representation based on established procedures for Vilsmeier-Haack formylation of indoles.[11][12]

Step 1: Preparation of the Vilsmeier Reagent

-

In a three-necked flask under an inert atmosphere (Argon or Nitrogen), place anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring. The temperature must be maintained below 10 °C.

-

Allow the mixture to stir at this temperature for 30-60 minutes. The formation of a yellowish solid complex indicates the generation of the Vilsmeier reagent.

Step 2: Formylation Reaction

-

Dissolve 6-methoxyindole in a minimal amount of anhydrous DMF.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent, ensuring the internal temperature remains low.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to approximately 35-40 °C.

-

Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The mixture will typically become a thick, opaque paste.

Step 3: Workup and Isolation

-

Carefully quench the reaction by adding crushed ice to the paste, which results in a clear aqueous solution.

-

Neutralize the solution by the slow addition of an aqueous base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), until the pH is basic. This step is often exothermic and should be performed with cooling.

-

The product will precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Step 4: Purification

-

The crude product is often of high purity. However, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed to yield the final product as a crystalline solid.

| Reagent/Parameter | Recommended Quantity/Condition | Purpose |

| 6-Methoxyindole | 1.0 equivalent | Starting Material |

| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.5 equivalents | Reagent for Vilsmeier formation |

| N,N-Dimethylformamide (DMF) | Solvent & Reagent | Formyl group source and solvent |

| Reaction Temperature | 0 °C to 40 °C | Controlled addition and reaction |

| Reaction Time | 2 - 4 hours | To ensure complete reaction |

| Workup | Ice, followed by aqueous base | Hydrolysis of iminium salt and product precipitation |

Part 2: Alternative Pathway: The Reimer-Tiemann Reaction

While less common for this specific transformation due to lower yields and potential side reactions, the Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols that can be adapted for electron-rich heterocycles like indoles.[13][14]

2.1: Mechanistic Insights

The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂).[13][15]

-

Dichlorocarbene Generation: In a biphasic system, a strong base (e.g., NaOH) deprotonates chloroform (CHCl₃) at the interface of the aqueous and organic layers, forming the trichloromethyl anion (-CCl₃). This anion rapidly undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene.[13]

-

Electrophilic Attack: The indole nucleus, made more nucleophilic by the base, attacks the dichlorocarbene. This typically occurs at the C3 position, though attack at C2 is also possible.

-

Rearrangement and Hydrolysis: The intermediate adduct undergoes tautomerization and hydrolysis under the basic conditions to ultimately form the aldehyde.

A significant drawback is the potential for ring-expansion side reactions. For indoles, this can lead to the formation of 3-chloroquinoline derivatives, which complicates purification and reduces the yield of the desired aldehyde.[16][17]

Caption: Mechanism of the Reimer-Tiemann formylation of 6-methoxyindole.

Part 3: Comparative Analysis and Method Selection

For the synthesis of this compound, the Vilsmeier-Haack reaction is the superior and recommended method.

| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |

| Yield | High (often >90%)[11] | Low to Moderate (often <40%)[16] |

| Regioselectivity | Excellent for C3 position | Moderate, with potential for other isomers |

| Side Reactions | Minimal | Ring expansion to quinolines is a major issue[16] |

| Conditions | Mild (0-40 °C), anhydrous | Harsh (strong base, elevated temp.) |

| Workup | Straightforward precipitation | Biphasic extraction, complex purification |

| Reagent Safety | POCl₃ is corrosive and water-reactive | Chloroform is a suspected carcinogen |

Part 4: Structural Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Expected Data for this compound[18] |

| ¹H NMR | Signals for aldehyde proton (~9.9 ppm), indole NH (~8.2 ppm), aromatic protons, and methoxy group protons (~3.8 ppm). |

| ¹³C NMR | Signals for carbonyl carbon (~185 ppm), indole carbons, and methoxy carbon (~55 ppm). |

| IR (Infrared) | Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching of aldehyde (~1650 cm⁻¹), and C-O stretching of methoxy group (~1250 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight (C₁₀H₉NO₂ = 175.18 g/mol ).[18] |

Conclusion

The synthesis of this compound is most efficiently and reliably accomplished via the Vilsmeier-Haack formylation of 6-methoxyindole. This method provides high yields and excellent regioselectivity, avoiding the significant side reactions associated with the Reimer-Tiemann approach. A thorough understanding of the underlying mechanism allows for the optimization of reaction conditions and ensures a robust and scalable production of this invaluable intermediate. As a versatile precursor for a wide array of pharmacologically active compounds, mastery of its synthesis is a critical skill for researchers in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]

- 4. goldbio.com [goldbio.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. A new synthesis of methoxyindoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 14. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. sciencemadness.org [sciencemadness.org]

- 17. researchgate.net [researchgate.net]

- 18. 6-Methoxy-1H-indole-3-carboxaldehyde | C10H9NO2 | CID 907214 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Screening of 6-Methoxy-1H-indole-3-carbaldehyde Derivatives

Introduction: The Enduring Potential of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products, endogenous molecules (like the amino acid tryptophan), and synthetic drugs.[1][2] This versatile heterocycle's unique electronic properties and structural resemblance to various protein components allow it to bind reversibly to numerous enzymes, presenting immense opportunities for drug development.[2]

Among the myriad of indole-based starting materials, 6-methoxy-1H-indole-3-carbaldehyde stands out as a particularly valuable precursor. Its aldehyde functional group serves as a reactive handle for diverse chemical modifications—such as condensation reactions and molecular hybridization—while the methoxy group at the 6-position can significantly influence the molecule's electronic and lipophilic character, often enhancing biological activity.[3][4] Derivatives synthesized from this core have demonstrated a wide spectrum of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

This guide provides drug development professionals, researchers, and scientists with an in-depth technical overview of the essential biological screening methodologies for evaluating novel derivatives of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is presented as a self-validating system grounded in established scientific principles.

Section 1: Foundational Anticancer & Cytotoxicity Screening

The Rationale: Establishing a Baseline of Activity

The initial step in evaluating any potential anticancer agent is to determine its fundamental ability to inhibit cell growth or induce cell death. This primary screen, known as a cytotoxicity assay, is crucial for establishing a baseline of activity. The primary output, the half-maximal inhibitory concentration (IC50), quantifies the potency of a compound. This value allows for a direct comparison between different derivatives and established drugs. A robust cytotoxicity screen should ideally be performed across a panel of cancer cell lines representing different tumor types (e.g., breast, lung, liver) and, critically, should also include a non-cancerous cell line to assess preliminary selectivity and potential for off-target toxicity.

Core Protocol: The MTT Assay for Cell Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a highly reliable and widely used colorimetric method for assessing cell viability. Its trustworthiness stems from its direct measurement of metabolic activity, which in most cell populations, correlates directly with the number of viable cells.[7]

Principle of Action: The assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into an insoluble purple formazan product. This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[7][8] The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer, which is directly proportional to the number of viable cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, under standard culture conditions.

-

MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in phosphate-buffered saline) to each well (final concentration 0.5 mg/mL).

-

Formazan Formation: Incubate the plate for an additional 4 hours in a humidified atmosphere at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified ethanol solution, to each well to dissolve the formazan crystals.[8] Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Quantify the absorbance of the colored solution using a multi-well spectrophotometer (microplate reader) at a wavelength between 500 and 600 nm (typically 570 nm). A reference wavelength of 630 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation and Workflow Visualization

Quantitative data from cytotoxicity screens should be summarized for clear comparison.

Table 1: Sample Cytotoxicity Data for Indole Derivatives

| Compound ID | Cell Line (Cancer Type) | IC50 (µM) ± SD |

|---|---|---|

| Derivative 1 | MCF-7 (Breast) | 8.2 ± 0.7 |

| Derivative 1 | A549 (Lung) | 11.5 ± 1.2 |

| Derivative 1 | HepG2 (Liver) | 15.1 ± 2.0 |

| Derivative 1 | HDF (Normal Fibroblast) | > 100 |

| Doxorubicin | MCF-7 (Breast) | 0.9 ± 0.1 |

MTT Assay Experimental Workflow.

Section 2: Uncovering the Mechanism - Tubulin Polymerization Inhibition

The Rationale: Identifying a High-Value Molecular Target